molecular formula C11H8FNO2 B12433954 1-Acetyl-5-fluoroindole-3-carbaldehyde CAS No. 68742-30-3

1-Acetyl-5-fluoroindole-3-carbaldehyde

Cat. No.: B12433954
CAS No.: 68742-30-3
M. Wt: 205.18 g/mol
InChI Key: LOUBOMJUXPXFFA-UHFFFAOYSA-N
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Description

1-Acetyl-5-fluoroindole-3-carbaldehyde is a fluorinated indole derivative characterized by an acetyl group at the 1-position, a fluorine atom at the 5-position, and a formyl (carbaldehyde) group at the 3-position of the indole scaffold.

Properties

CAS No.

68742-30-3

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-acetyl-5-fluoroindole-3-carbaldehyde

InChI

InChI=1S/C11H8FNO2/c1-7(15)13-5-8(6-14)10-4-9(12)2-3-11(10)13/h2-6H,1H3

InChI Key

LOUBOMJUXPXFFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-fluoroindole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the desired compound .

Industrial Production Methods: Industrial production of 1-acetyl-5-fluoroindole-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-acetyl-5-fluoroindole-3-carbaldehyde involves its interaction with various molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, while the acetyl and aldehyde groups facilitate covalent interactions with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-acetyl-5-fluoroindole-3-carbaldehyde can be contextualized by comparing it with related indole derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Key Differences
1H-Indole-3-carbaldehyde 3-carbaldehyde Lacks fluorine (5-position) and acetyl group (1-position). Simpler scaffold with fewer steric and electronic modifications.
3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole 3-(imidazolyl-phenethyl) substituent Contains an imidazole-phenethyl hybrid at the 3-position instead of carbaldehyde. Designed for different pharmacological targets (e.g., kinase inhibition) .
5-Fluoroindole-3-carbaldehyde 5-fluoro, 3-carbaldehyde Retains fluorine at 5-position but lacks the 1-acetyl group, altering solubility and reactivity.

Physicochemical Properties

  • Solubility : The acetyl group may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to 5-fluoroindole-3-carbaldehyde, which lacks this moiety.
  • Stability: Fluorine’s metabolic stability and resistance to oxidation could prolong the compound’s half-life in biological systems compared to non-halogenated derivatives.

Research Findings and Implications

  • Reactivity : The 3-carbaldehyde group in 1-acetyl-5-fluoroindole-3-carbaldehyde is primed for nucleophilic additions (e.g., condensation with amines to form Schiff bases), a feature exploited in drug discovery for generating diverse libraries .
  • Divergent Applications : Unlike imidazole-containing analogues (e.g., 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole), which target kinases, 1-acetyl-5-fluoroindole-3-carbaldehyde’s acetyl and fluorine groups may favor applications in antiviral or anti-inflammatory agent development.

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